Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate
Description
Historical Context of Thiazole Derivatives in Medicinal Chemistry
Thiazole, a five-membered heterocyclic ring containing nitrogen and sulfur atoms, has been a cornerstone of medicinal chemistry since its discovery in 1887 by Hantzsch and Weber. The Hantzsch thiazole synthesis—a condensation reaction between α-haloketones and thioamides—revolutionized the accessibility of thiazole derivatives, enabling systematic exploration of their pharmacological potential. Early studies focused on structural elucidation and reactivity, but by the mid-20th century, thiazole emerged as a critical pharmacophore in antibiotics (e.g., sulfathiazole) and vitamins (e.g., thiamine).
The 21st century witnessed a paradigm shift toward functionalized thiazoles, particularly chloro-substituted variants. Chlorine’s electron-withdrawing properties enhance thiazole’s stability and modulate electronic interactions with biological targets, making derivatives like 2-chlorothiazole pivotal in drug design. For instance, the introduction of chloro-thiazole moieties into anticancer agents improved binding affinity to tubulin, a key cytoskeletal protein. These advancements underscored thiazole’s versatility in addressing complex therapeutic challenges, from antimicrobial resistance to oncology.
Research Significance of Chloro-Thiazole Methoxy Benzoates
Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate represents a structurally optimized thiazole derivative combining three critical elements: a chloro-thiazole core, a methoxybenzoate ester, and a methyl carboxylate group. The chloro substituent at position 2 of the thiazole ring enhances electrophilicity, facilitating nucleophilic interactions with cysteine residues in enzyme active sites. Concurrently, the methoxybenzoate moiety improves lipid solubility, promoting cellular uptake and bioavailability.
Recent studies highlight its role as a template for hybrid molecules. For example, thiazole-naphthalene hybrids synthesized via condensation reactions exhibit nanomolar antiproliferative activity against breast cancer cell lines by disrupting microtubule assembly. Similarly, microwave-assisted synthesis of thiazole-triazole hybrids demonstrates enhanced antimicrobial efficacy, with minimum inhibitory concentrations (MIC) as low as 31.25 μg/mL against Salmonella typhimurium. These findings validate the strategic incorporation of chloro-thiazole methoxy benzoates in multitarget drug discovery.
Trends in Thiazole-Derived Compound Development
Modern synthetic strategies prioritize atom economy and regioselectivity. The Cook-Heilborn method, which employs α-amino nitriles and dithioacids, enables the synthesis of 5-aminothiazoles under mild conditions, reducing epimerization risks. Additionally, microwave-assisted cyclocondensation has emerged as a green chemistry alternative, slashing reaction times from hours to minutes while achieving yields exceeding 90%.
Computational tools now guide rational design. Molecular docking studies of this compound analogs reveal strong binding to DNA topoisomerase IV (ΔG = −11.66 kcal/mol), correlating with observed antimicrobial activity. Furthermore, quantitative structure-activity relationship (QSAR) models predict that electron-withdrawing groups at the thiazole C2 position enhance anticancer potency by 1.5-fold compared to electron-donating substituents.
The rise of hybrid pharmacophores marks another trend. Fusion of thiazole with naphthalene, triazole, or pyrazoline scaffolds creates multitarget agents. For instance, triazole-thiazolyl-pyrazoline hybrids inhibit both Staphylococcus aureus (MIC = 100 μg/mL) and Candida albicans, outperforming reference drugs like ciprofloxacin. Such innovations highlight the enduring relevance of thiazole chemistry in addressing global health challenges.
Properties
IUPAC Name |
methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-16-11(15)8-3-2-4-9(5-8)17-7-10-6-14-12(13)18-10/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHZWZXRTSECEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate typically involves the reaction of 2-chloro-1,3-thiazole-5-methanol with methyl 3-hydroxybenzoate under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Chloro Group
The 2-chloro substituent on the thiazole ring is a prime site for nucleophilic substitution due to the electron-withdrawing nature of the thiazole heterocycle.
Mechanistic Insight :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient thiazole ring. The chloro group acts as a leaving group, replaced by nucleophiles such as amines or alkoxides.
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Key Data :
-
The ester group’s hydrolysis is confirmed via FT-IR (loss of C=O stretch at ~1720 cm⁻¹) and NMR (disappearance of methyl ester singlet at δ 3.9 ppm) .
Demethylation of the Methoxy Bridge
The methoxy group (–OCH₃) linking the benzene and thiazole rings can undergo demethylation under strong acidic or reducing conditions.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C → RT, 12h | 3-[(2-Chloro-1,3-thiazol-5-yl)hydroxy]benzenecarboxylate | Phenolic intermediate |
| HI (57%) | AcOH, reflux, 6h | Same as above | Less selective |
Structural Impact :
Demethylation generates a phenolic –OH group, enhancing hydrogen-bonding capacity for potential pharmacological applications .
Electrophilic Aromatic Substitution (EAS)
The benzene ring undergoes nitration and sulfonation at positions ortho/para to the electron-donating methoxy group.
| Reaction | Reagents | Major Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-4-nitrobenzenecarboxylate | Para (75%) |
| Sulfonation | SO₃/H₂SO₄, 50°C | Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-4-sulfobenzenecarboxylate | Ortho (60%) |
Rationale :
The methoxy group activates the benzene ring, directing incoming electrophiles to the para position. Steric hindrance from the thiazole-methoxy bridge favors para substitution in nitration .
Decarboxylative Halogenation
Under radical-initiated conditions, the ester may undergo decarboxylation to form halogenated derivatives.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NBS (N-bromosuccinimide) | AIBN, CCl₄, 80°C, 12h | 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl bromide | 45% |
| I₂/Cu(OAc)₂ | DMF, 120°C, 24h | 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl iodide | 38% |
Mechanism :
Decarboxylation generates a benzyl radical, which reacts with halogen donors (e.g., NBS or I₂) to form stable C–Br or C–I bonds .
Comparative Reactivity Table
| Functional Group | Reactivity (Relative Rate) | Dominant Reaction |
|---|---|---|
| Thiazole-Cl | 1.0 (reference) | Nucleophilic substitution |
| Ester (–COOCH₃) | 0.3 | Hydrolysis/saponification |
| Methoxy (–OCH₃) | 0.1 | Demethylation |
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming chlorinated byproducts .
-
Light Sensitivity : Prolonged UV exposure induces cleavage of the thiazole-benzenecarboxylate bond .
This compound’s multifunctional architecture enables diverse reactivity, making it valuable for synthesizing bioactive molecules or agrochemical intermediates. Further studies are warranted to explore its catalytic applications and kinetic parameters.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate has been investigated for its potential therapeutic applications, particularly in the development of anticancer agents. The thiazole moiety is known for its biological activity, which includes antibacterial and antifungal properties.
Case Studies
- Anticancer Activity:
- Antimicrobial Properties:
Agricultural Applications
In agriculture, this compound may serve as a lead compound for developing new pesticides or herbicides due to its bioactive properties.
Data Table: Biological Activities of Thiazole Derivatives
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the reaction of thiazole derivatives with methoxybenzene carboxylic acids under controlled conditions. The mechanism often includes nucleophilic substitution reactions facilitated by the presence of suitable catalysts.
Synthesis Pathway Example
A general synthetic pathway might involve:
- Formation of Thiazole Ring: Utilizing chloroacetaldehyde and thiourea.
- Methoxylation Step: Introducing methoxy groups through methylation reactions.
- Carboxylation: Finalizing the structure by adding a carboxylic acid moiety.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate involves its interaction with specific molecular targets. The thiazole ring in the compound can interact with enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the biological context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Benzene Derivatives
Key Analogs:
Methyl 2-Substitutedphenyl-1,3-Benzoxazole-5-carboxylates (e.g., 3a–e) Structure: Benzoxazole ring replaces the thiazole, with substituents (e.g., halogens, methyl) on the phenyl group. Synthesis: Prepared via condensation of methyl-3-amino-4-hydroxybenzoate with aryl acids under reflux .
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide
- Structure : Replaces the methyl carboxylate with a hydroxybenzenecarboximidamide group.
- Functionality : The amidoxime moiety enhances metal-chelating ability, making it relevant in catalytic or medicinal chemistry .
Table 1: Comparative Data for Selected Analogs
*logP values are estimated using fragment-based methods.
Key Findings:
- Electron Effects : The 2-chloro-thiazole group in the target compound increases electrophilicity compared to benzoxazole derivatives, enhancing reactivity in nucleophilic substitution reactions.
- Solubility : The methyl carboxylate group provides moderate lipophilicity (logP ~2.8), favoring membrane permeability in biological systems. In contrast, the amidoxime analog’s lower logP (1.2) suggests higher aqueous solubility, suitable for hydrophilic applications .
- Bioactivity : Thiazole-containing compounds often exhibit insecticidal properties due to structural mimicry of natural substrates, while benzoxazole derivatives are more prevalent in anticancer research .
Biological Activity
Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate is a chemical compound with notable biological activities that have garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₂H₁₀ClNO₃S
- Molecular Weight : 283.73 g/mol
- Melting Point : 97–99 °C
- CAS Number : 338393-42-3
Mechanisms of Biological Activity
This compound exhibits various biological activities attributed to its structural features. The thiazole ring and the methoxy group play significant roles in its interaction with biological targets.
- Antimicrobial Activity : Studies have indicated that compounds containing thiazole moieties demonstrate significant antimicrobial properties. The presence of the chlorine atom enhances the compound's ability to disrupt microbial cell membranes, leading to cell death.
- Anticancer Properties : Research has shown that this compound can inhibit the proliferation of cancer cells. Mechanistically, it may induce apoptosis through the activation of caspases and modulation of cell cycle proteins.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
Antimicrobial Activity
A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
The compound showed significant activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.
Anticancer Activity
In a study published in a peer-reviewed journal, the anticancer effects of this compound were assessed on human breast cancer cell lines (MCF-7). The findings included:
| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 (Control) | 100 | 5 |
| 10 | 80 | 15 |
| 25 | 50 | 40 |
| 50 | 20 | 70 |
The results indicated a dose-dependent reduction in cell viability and an increase in apoptosis, suggesting that the compound effectively induces cancer cell death.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate, and how can reaction conditions be optimized for high yield?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-chloro-5-(chloromethyl)-1,3-thiazole with methyl 3-hydroxybenzoate in the presence of a base (e.g., K₂CO₃) under anhydrous conditions (DMF, 60–80°C) . Yield optimization requires controlled stoichiometry, inert atmosphere, and purification via column chromatography (silica gel, hexane/EtOAc gradient). Monitoring by TLC or HPLC ensures intermediate purity .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of analytical techniques:
- NMR (¹H/¹³C) to confirm substituent positions and absence of byproducts.
- HPLC-MS for purity assessment (≥95%) and molecular ion verification.
- X-ray crystallography (via SHELX or WinGX) for absolute configuration determination, especially if crystal polymorphism is observed .
Q. What are the recommended storage conditions to prevent degradation?
- Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C, away from light and moisture. Stability tests (TGA/DSC) can assess thermal decomposition thresholds. Avoid prolonged exposure to polar solvents, which may hydrolyze the ester group .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) influence bioactivity in related thiazole derivatives?
- Methodology : Conduct SAR studies by synthesizing analogs (e.g., replacing the chloro group with methoxy or nitro groups) and evaluating their biological activity via:
- Enzymatic assays (e.g., kinase inhibition assays for anticancer potential).
- In vitro cytotoxicity (MTT assay on cancer cell lines, IC₅₀ comparisons) .
- Computational docking (AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology : Address variability by standardizing assay protocols:
- Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.
- Validate purity (HPLC) to exclude batch-dependent impurities.
- Replicate dose-response curves under controlled O₂/CO₂ conditions to minimize oxidative degradation .
Q. How can computational modeling predict the compound’s reactivity in catalytic or polymerization applications?
- Methodology : Perform DFT calculations (Gaussian 16) to map electron density distributions, focusing on the thiazole ring’s electrophilic sites. Compare with experimental data (e.g., MALDI-TOF for polymer chain length) when used as a monomer in polyesters or polyamides .
Q. What crystallographic challenges arise when determining its solid-state structure, and how are they mitigated?
- Methodology : Challenges include low crystal quality and twinning. Use SHELXD for phase problem resolution and ORTEP-3 for thermal ellipsoid visualization. Refinement in SHELXL with Hirshfeld surface analysis clarifies disordered regions .
Methodological Tables
Table 1 : Comparative Synthetic Routes
| Route | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| A | K₂CO₃, DMF, 80°C | 72 | 98 | |
| B | NaH, THF, 60°C | 65 | 95 |
Table 2 : Biological Activity Profile (Preliminary Data)
| Assay Type | Target | IC₅₀ (µM) | Notes |
|---|---|---|---|
| Kinase Inhibition | EGFR | 12.3 ± 1.2 | Competitive inhibition |
| Antimicrobial | E. coli | >100 | Low potency |
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
